molecular formula C20H28ClN3O3 B8465233 tert-Butyl 4-(3-(3-chloropropyl)-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-(3-chloropropyl)-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B8465233
M. Wt: 393.9 g/mol
InChI Key: AZRAGZSVEVODOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(3-(3-chloropropyl)-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28ClN3O3 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28ClN3O3

Molecular Weight

393.9 g/mol

IUPAC Name

tert-butyl 4-[3-(3-chloropropyl)-2-oxobenzimidazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C20H28ClN3O3/c1-20(2,3)27-19(26)22-13-9-15(10-14-22)24-17-8-5-4-7-16(17)23(18(24)25)12-6-11-21/h4-5,7-8,15H,6,9-14H2,1-3H3

InChI Key

AZRAGZSVEVODOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(C2=O)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Compound 9 (1.7 g, 5.3 mM), as prepared in Example 9, bromopropylchloride (5.3 ml, 5.3 mM) and cesium carbonate (3.5 g, 10.6 mM) in acetone (60 ml) was stirred at reflux for 24 hours then cooled to RT. The acetone was removed under reduced pressure, the residue diluted with water (60 ml) and the aqueous mixture was extracted with ethyl acetate (2×60 ml). The combined ethyl acetate layers were dried over MgSO4 and evaporated in vacuo to give the product (2.1 g, 100%) as an oil that solidified on standing. m/z (MH+) 393.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.